2,4-Dichlorobenzoyl chloride

Overview

Description

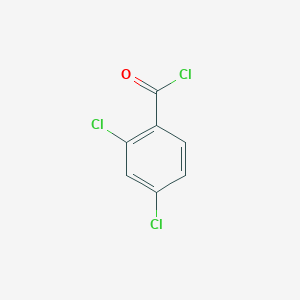

2,4-Dichlorobenzoyl chloride (CAS 89-75-8) is an organochlorine compound with the formula C₇H₃Cl₃O. It is a reactive acyl chloride characterized by a benzoyl group substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring.

Preparation Methods

Chlorination of 2,4-Dichlorotoluene Followed by Hydrolysis

Reaction Mechanism and Catalytic Protocol

The chlorination-hydrolysis route involves three sequential steps: side-chain chlorination of 2,4-dichlorotoluene (C₇H₅Cl₂), hydrolysis of the intermediate 2,4-dichlorotrichlorobenzyl (C₇H₃Cl₅), and purification via reduced-pressure distillation.

Chlorination Reaction

In a four-neck flask equipped with a stirring apparatus, chlorine gas is introduced into 2,4-dichlorotoluene at 95–105°C under micro-negative pressure. Azobisisobutyronitrile (AIBN) serves as a radical initiator, with a dosage of 0.2–1% relative to the substrate mass . The catalyst is added in two batches: 50% initially and the remainder incrementally over 2–5 hours to mitigate side reactions. Gas chromatography (GC) tracks reaction progress, terminating chlorination when residual 2,4-dichlorotoluene falls below 0.05% . This step achieves a 98.6–98.7% yield of 2,4-dichlorotrichlorobenzyl .

Hydrolysis and Distillation

The chlorinated crude product is heated to 110–120°C, and water is dripped slowly to hydrolyze the trichlorobenzyl intermediate. GC monitoring ensures completion (residual trichlorobenzyl ≤0.05%), yielding crude 2,4-dichlorobenzoyl chloride . Subsequent vacuum distillation isolates the pure product, with a boiling point of 122–124°C at 15 mmHg .

Optimization and Industrial Adaptations

Patent CN109678698B highlights the method’s advantages: simplified workflow, minimal side reactions, and cost-effective raw materials . A variant using triethanolamine co-catalysis with AIBN at 120°C for 4 hours achieves 18.86 g of product from 16.1 g of 2,4-dichlorotoluene, demonstrating scalability .

Table 1: Chlorination-Hydrolysis Method Parameters

Catalytic Reaction of 2,4-Trichlorotoluene Dichloride with Carboxylic Acids

Reaction Design and Catalytic Systems

This method employs 2,4-trichlorotoluene dichloride (C₇H₃Cl₅) reacting with carboxylic acids (e.g., propionic or butyric acid) in the presence of Lewis acids like FeCl₃ or AlCl₃. The reaction proceeds via nucleophilic acyl substitution, releasing acyl chlorides as byproducts .

Synthetic Procedure

In a reactor, 2,4-trichlorotoluene dichloride is mixed with 1–1.1 equivalents of carboxylic acid and 0.2–0.5 mol% catalyst. At 120–140°C, the acid displaces chlorine atoms, forming this compound. Propionic acid, for instance, generates propionyl chloride as a volatile side product, which is distilled off . Post-reaction vacuum distillation isolates the target compound at 122–124°C/15 mmHg, achieving purities up to 99.38% .

Yield and Operational Efficiency

Patent CN101037385A reports yields of 98.5–99.38% using FeCl₃ or AlCl₃ catalysts . For example, 529 g of 2,4-trichlorotoluene dichloride reacts with 151 g of propionic acid at 120–130°C, yielding 489.4 g of crude product. Distillation refines this to 99.14% purity .

Table 2: Catalytic Method Parameters

Comparative Analysis of Preparation Methods

Reaction Efficiency and Byproduct Management

The chlorination-hydrolysis method excels in yield (98.5–98.7%) and low side-product formation due to controlled catalyst addition . In contrast, the catalytic route with carboxylic acids generates volatile acyl chlorides, necessitating additional distillation steps but achieving comparable purity .

Industrial Scalability and Cost Considerations

Chlorination-hydrolysis uses cheaper 2,4-dichlorotoluene, reducing raw material costs by ~20% compared to trichlorotoluene dichloride . However, the catalytic method’s shorter reaction time (90–210 minutes vs. 3–5 hours) enhances throughput in batch processes .

Table 3: Method Comparison

| Criterion | Chlorination-Hydrolysis | Catalytic Reaction |

|---|---|---|

| Starting Material | 2,4-Dichlorotoluene | Trichlorotoluene Dichloride |

| Catalyst Cost | Low (AIBN) | Moderate (FeCl₃) |

| Reaction Time | 3–5 hours | 1.5–3.5 hours |

| Byproducts | HCl gas | Acyl chlorides |

| Yield (%) | 98.5–98.7 | 98.5–99.38 |

| Industrial Adoption | High | Moderate |

Chemical Reactions Analysis

Hydrolysis and Formation of Carboxylic Acid Derivatives

2,4-Dichlorobenzoyl chloride reacts readily with water via hydrolysis to form 2,4-dichlorobenzoic acid, releasing hydrogen chloride (HCl). This reaction is rapid and exothermic, requiring controlled conditions to prevent violent decomposition . Industrially, hydrolysis is conducted at 110–120°C with trace catalysts like FeCl₃ to enhance reaction efficiency .

Example Reaction:

Nucleophilic Acyl Substitution Reactions

This compound is highly reactive in nucleophilic acyl substitution, forming derivatives such as amides, esters, and thioureas:

With Amines

Reaction with phenylthiourea in the presence of triethylamine yields N-(2,4-dichlorobenzoyl)-N’-phenylthiourea via a two-step mechanism:

- Nucleophilic attack by the amine on the carbonyl carbon.

- Elimination of chloride, stabilized by triethylamine .

Key Data:

- Yield: 34% under reflux (8 hours) .

- Characterization: IR peaks at 3168 cm⁻¹ (N–H) and 1686 cm⁻¹ (C=O), with NMR signals at 9.46 and 12.29 ppm for thiourea protons .

With Alcohols

Reaction with methanol or ethanol produces esters (e.g., methyl 2,4-dichlorobenzoate). These reactions are typically conducted in anhydrous solvents to avoid competing hydrolysis .

Solvolysis in Weakly Nucleophilic Media

In formic acid or acetic acid, this compound undergoes solvolysis via an acylium ion intermediate. Kinetic studies reveal:

| Solvent | Temperature (°C) | Rate Constant (k/s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|---|

| Formic acid | 25 | 14.9 | -14.2 | |

| Acetic acid | 25 | – | – |

The slower rate in acetic acid highlights its weaker nucleophilicity. Hammett correlations (ρ = 2.2) confirm the electron-withdrawing effect of the 2,4-dichloro substituents accelerates solvolysis .

Friedel-Crafts Acylation

The acylium ion generated during solvolysis participates in Friedel-Crafts reactions. For example, in hexafluoroisopropanol, it reacts with 1,3,5-trimethoxybenzene to form aryl ketones .

Mechanism:

- Formation of acylium ion ().

- Electrophilic attack on the aromatic ring.

Radical Reactions and Peroxide Formation

Under thermal or photolytic conditions, this compound generates radicals. Reaction with n-pentadecane produces crosslinked hydrocarbons via radical chain mechanisms . Additionally, it reacts with hydrogen peroxide to form 2,4-dichlorobenzoyl peroxide, a radical initiator .

Reactivity with Carboxylic Acids

In the presence of Lewis acids (e.g., AlCl₃), it exchanges chloride with carboxylic acids to form mixed anhydrides. For example:

Industrial Application:

Hazardous Decomposition

At high temperatures (>150°C), decomposition releases toxic gases (phosgene, HCl) and carbon monoxide .

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

2,4-Dichlorobenzoyl chloride is primarily used as an acylating agent in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals. For instance, it can be employed in the synthesis of biaryls through Suzuki coupling reactions, which are crucial for developing complex organic molecules .

1.2 Synthesis of Biologically Active Compounds

The compound has been shown to activate the PPARgamma receptor, which is involved in lipid metabolism and glucose homeostasis. This activation occurs through a reductive dehalogenation process involving 2,4-dichlorobenzoic acid and its derivatives . Such properties make it significant in medicinal chemistry.

Agricultural Chemistry

2.1 Herbicide Development

this compound is utilized in the synthesis of herbicides. Its derivatives can inhibit specific enzymes involved in plant growth, making them effective as herbicides. This application is particularly relevant in developing selective herbicides that target specific weed species without harming crops .

Pharmaceutical Applications

3.1 Synthesis of Pharmaceutical Intermediates

The compound plays a critical role in synthesizing various pharmaceutical intermediates. It is involved in producing compounds that exhibit anti-inflammatory and anti-cancer properties. For example, it can be used to synthesize chlorinated benzoyl compounds that have shown therapeutic effects against certain diseases .

3.2 Case Study: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be converted into active pharmaceutical ingredients (APIs) for anticancer drugs. In one study, derivatives synthesized from this compound exhibited significant cytotoxic activity against cancer cell lines .

Methodologies for Synthesis

4.1 Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Chlorination of 2,4-Dichlorotoluene : This method involves chlorination reactions to produce 2,4-dichlorotrichlorotoluene followed by hydrolysis to yield the desired product.

- Acyl Chlorination : The reaction between 2,4-dichlorobenzoic acid and acyl chlorinating agents such as thionyl chloride leads to the formation of this compound .

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, it can inhibit enzymes by acylating active site residues, leading to the inactivation of the enzyme .

Comparison with Similar Compounds

Physical and Chemical Properties

- Melting Point : 16–18°C

- Boiling Point : 150°C at 34 mmHg

- Density : 1.494 g/mL at 25°C

- Synthesis : Produced via photo-chlorination of 2,4-dichlorotoluene, followed by hydrolysis and chloroformylation, achieving >90% yield and >99% purity .

Comparison with Structurally Similar Compounds

4-Chlorobenzoyl Chloride (CAS 122-01-0)

- Structure : Single chlorine at the 4-position.

- Reactivity : Less electron-withdrawing effect compared to 2,4-dichloro derivatives, leading to slower reaction kinetics in acylations .

- Applications : General acylations in organic synthesis; less prevalent in medicinal chemistry due to lower lipophilicity .

2,6-Dichlorobenzoyl Chloride (CAS 4659-45-4)

- Steric Effects : Chlorine atoms at 2- and 6-positions create steric hindrance, reducing reactivity in nucleophilic substitutions compared to 2,4-isomer .

- Applications: Limited to niche syntheses; less commonly used in pharmaceuticals .

2,4-Dichloro-5-fluorobenzoyl Chloride (CAS 86393-34-2)

- Structure : Additional fluorine at the 5-position enhances electron-withdrawing effects.

- Applications : Specialized in fluorinated drug intermediates; higher cost due to complex synthesis .

Comparative Data Table

Reactivity and Stability

- Electron Effects: The 2,4-dichloro substitution pattern enhances electrophilicity at the carbonyl carbon, making it more reactive than mono-chloro analogs in nucleophilic acyl substitutions .

- Hydrolysis Stability : More resistant to hydrolysis than benzoyl chloride due to electron-withdrawing Cl groups, but less stable than perhalogenated derivatives .

Research Findings and Pharmacological Relevance

- GlyT1 Inhibitors : this compound derivatives exhibit potent inhibitory activity due to improved binding affinity (ΔG = −8.2 kcal/mol) compared to hydroxyurea (ΔG = −5.4 kcal/mol) .

- Anticancer Agents : Iron(III) complexes of 2,4-dichlorobenzoyl thiourea show higher ribonucleotide reductase inhibition than parent ligands .

- Trypanosoma brucei Inhibitors: N-Benzoyl derivatives synthesized from this compound demonstrate IC₅₀ values <1 µM .

Biological Activity

2,4-Dichlorobenzoyl chloride (CAS Number: 89-75-8) is an important organic compound utilized as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its biological activity has garnered attention due to its potential applications in herbicides and other chemical processes. This article explores the biological activities associated with this compound, supported by data tables and recent research findings.

- Molecular Formula : C₇H₃Cl₃O

- Melting Point : 16-18 °C

- Boiling Point : 150 °C at 34 mmHg

- Appearance : Colorless to pale yellow liquid or solid

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of agriculture and medicinal chemistry. Its primary uses include:

- Herbicide Development : It is a precursor in the synthesis of herbicides that inhibit specific biochemical pathways in plants.

- Pharmaceutical Intermediates : Used in the synthesis of various bioactive compounds, including those with antimicrobial properties.

The biological activity of this compound can be attributed to its ability to interact with different biological targets:

- Inhibition of Growth in Pathogens : Research has shown that derivatives synthesized from this compound exhibit antibacterial and antifungal activities. For instance, compounds derived from this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Plant Growth Regulation : As a component in herbicide formulations, it functions by disrupting plant growth through inhibition of specific enzymes involved in amino acid biosynthesis .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing novel 1,2,4-triazolium derivatives using this compound demonstrated significant antibacterial and antifungal properties. The compounds were evaluated against several pathogens, showing effective growth inhibition .

Case Study 2: Herbicidal Activity

In agricultural research, this compound was utilized to develop herbicides that target specific metabolic pathways in weeds. The effectiveness of these herbicides was assessed through field trials, indicating a marked reduction in weed biomass compared to untreated controls .

Research Findings

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,4-dichlorobenzoyl chloride, and how do they influence experimental design?

- Answer: The compound (C₇H₃Cl₃O, MW 209.46) has a boiling point of 150°C at 34 mmHg, a melting point of 16–18°C, and a density of 1.494 g/mL at 25°C . Its high reactivity as an acylating agent necessitates anhydrous conditions and inert atmospheres (e.g., nitrogen) during synthesis. The low melting point requires temperature-controlled storage (<20°C) to prevent decomposition. Corrosivity mandates the use of glass or PTFE-lined reactors and avoidance of moisture-sensitive equipment .

Q. What safety protocols are critical when handling this compound?

- Answer: Use impervious gloves (nitrile or neoprene), sealed goggles, and protective clothing to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Waste must be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal via certified hazardous waste services .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

- Answer:

- FTIR : Confirms the presence of carbonyl (C=O, ~1770 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.4–8.2 ppm), and the carbonyl carbon resonates at ~165 ppm.

- X-ray crystallography : Resolves substituent positions on the benzene ring and dihedral angles in derivatives (e.g., thiourea analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives via Schotten-Baumann reactions?

- Answer: Key parameters include:

- Temperature : Start at 0–5°C to minimize side reactions, then reflux (e.g., 8 h at 80°C) for completion .

- Solvent : Use dry acetone or THF to maintain anhydrous conditions.

- Stoichiometry : A 1:1 molar ratio of this compound to nucleophiles (e.g., amines, thioureas) ensures high yields. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

Q. How do synthetic routes for this compound compare in yield and scalability?

- Answer:

- Photo-chlorination of 2,4-dichlorotoluene : Achieves >90% yield but requires UV light and specialized reactors .

- Hydrolysis of trichloromethyl intermediates : Lower yield (~63%) but suitable for lab-scale synthesis with standard glassware .

- Trade-offs: Industrial-scale processes prioritize cost and safety (e.g., avoiding Cl₂ gas), while lab methods focus on purity .

Q. How can molecular docking studies validate the anticancer activity of 2,4-dichlorobenzoyl thiourea derivatives?

- Answer:

- Target selection : Dock derivatives (e.g., Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron(III)) against ribonucleotide reductase (RNR), a cancer therapy target.

- Software : Use AutoDock Vina to calculate binding affinities (ΔG). Lower ΔG values (e.g., −9.2 kcal/mol) indicate stronger inhibition than reference drugs like hydroxyurea (−7.1 kcal/mol) .

- Validation : Cross-check with in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) .

Q. What strategies resolve contradictions in reported yields for this compound-mediated reactions?

- Answer: Discrepancies often arise from:

- Purity of reagents : Use HPLC-grade solvents and sublimed this compound (≥98%) .

- Catalyst effects : Additives like DMAP (4-dimethylaminopyridine) can accelerate acylation by 30–40% .

- Workup protocols : Extract products with ethyl acetate (3×) and dry over MgSO₄ to recover >95% of the product .

Q. How can this compound be utilized in designing GlyT1 inhibitors?

- Answer:

- Benzoylation : React with piperidin-4-yl derivatives to form N-(2,4-dichlorobenzoyl)-N’-(substituted)benzamides.

- Suzuki coupling : Couple with aryl boronic acids to create biphenyl analogs for SAR studies.

- In vitro testing : Assess IC₅₀ values using radioligand binding assays (³H-glycine uptake in HEK293 cells) .

Q. Methodological Notes

- Synthesis Optimization : Always compare time-vs-yield curves (e.g., 30 min vs 8 h reflux) to identify kinetic bottlenecks .

- Safety Compliance : Follow OSHA and REACH guidelines for corrosive substances, including spill kits and emergency showers .

- Data Reproducibility : Report reaction conditions (solvent purity, stir rate, humidity) in detail to enable cross-lab validation .

Properties

IUPAC Name |

2,4-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOCVKWBUWKBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052603 | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid or liquid; mp = 21 deg C; [Acros Organics MSDS] | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-75-8 | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.